N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-7-14(8-4-11)22-10-16(19)17-15-9-13(18(20)21)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAUOFPBCJGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide typically involves the following steps:
Thioether Formation: The reaction of a thiol with a halogenated acetamide to form the thioether linkage.
Acetamide Formation: The final step involves the formation of the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic vs. Aromatic Thioethers: Compounds with triazinoindolyl or pyrimidinylthio groups (e.g., ) exhibit bulkier substituents, which may hinder membrane permeability compared to the target’s simpler 4-methylphenylthio moiety.
Physicochemical Properties
Table 2: Comparative Physical Data
Key Observations :
Key Observations :
Biological Activity
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide, with the CAS number 693264-45-8, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings.
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molecular Weight : 316.38 g/mol
- IUPAC Name : N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
- Canonical SMILES : CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)N+[O-])C
Synthesis
The synthesis of this compound typically involves the following steps:
- Thioether Formation : Reacting a thiol with a halogenated acetamide to create the thioether linkage.
- Acetamide Formation : Finalizing the structure through the formation of the acetamide group.
These steps can be optimized for industrial production by controlling reaction conditions such as temperature and pressure to enhance yield and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated for various derivatives, indicating significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL .
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties. For example:
- Some derivatives exhibited IC50 values for COX-2 inhibition comparable to standard drugs like celecoxib, suggesting that this compound may also possess similar effects .
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and thioether linkage could enhance its binding affinity and selectivity towards these targets, modulating their activity effectively .
Case Studies
- Anti-inflammatory Activity : A study on pyrimidine derivatives indicated that compounds with similar structural features to this compound significantly reduced mRNA expressions of iNOS and COX-2 enzymes in RAW264.7 cells, showcasing potential therapeutic applications in inflammatory diseases .
- Cell Death Induction : Thiosemicarbazone derivatives related to this compound were tested for their ability to induce apoptosis in K562 cells. Results showed a dose-dependent response, suggesting that modifications in the structure can lead to varying biological activities .
Comparative Analysis
| Compound Name | Structure Type | Key Activity | IC50 Value |
|---|---|---|---|
| This compound | Acetamide | Antimicrobial | TBD |
| Celecoxib | Sulfonamide | COX-2 Inhibition | 0.04 μmol |
| Pyrimidine Derivative | Pyrimidine | Anti-inflammatory | 0.04 μmol |
Q & A
Q. What are the key steps in synthesizing N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide, and how is reaction progress monitored?
The synthesis typically involves:
- Step 1 : Formation of the nitro-substituted aniline intermediate (e.g., nitration of 2-methylaniline).
- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol (e.g., 4-methylthiophenol) and a chloroacetamide intermediate.
- Step 3 : Final coupling of the nitroaryl group with the thioacetamide backbone.
Q. Methodology :
Q. How do structural features of this compound influence its physicochemical properties?
Key structural determinants include:
- Nitro group (NO₂) : Enhances electron-withdrawing effects, increasing stability and influencing redox potential.
- Methyl groups (CH₃) : Improve lipophilicity, potentially enhancing membrane permeability.
- Thioether bridge (S-CH₂) : Introduces flexibility and modulates solubility in polar solvents.
Q. Analytical Techniques :
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.10–7.45 ppm for substituted phenyl groups) and confirms substituent positions .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
- High-Resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR Focus :
- Nitro Group Position : Moving the nitro group from the 5- to 3-position on the phenyl ring may alter electronic effects, impacting binding to target enzymes (e.g., nitroreductases) .
- Thioether vs. Ether Linkages : Replacing sulfur with oxygen reduces electron delocalization, potentially decreasing antimicrobial activity .
Q. How can contradictory results in biological assays (e.g., antimicrobial activity) be resolved?
Common Issues :
Q. Mitigation Strategies :
Q. What in silico approaches predict pharmacokinetic properties or toxicity?
- ADMET Prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on nitroaryl motifs .
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to Test :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may increase side products .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. Case Study :
Q. What strategies validate target engagement in enzyme inhibition studies?
- Biochemical Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Crystallography : Co-crystal structures (e.g., PDB entries) identify binding interactions of the nitro group with active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
